

MPI-0479605 versus NMS-P715 in preclinical models

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Compound of Interest		
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A Comparative Guide to Preclinical Mps1 Kinase Inhibitors: MPI-0479605 versus NMS-P715

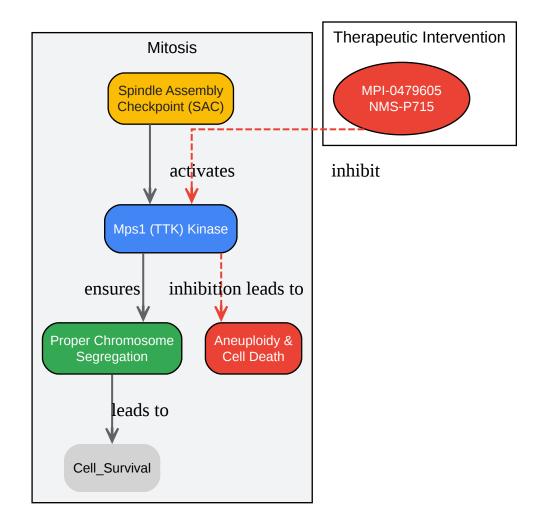
This guide provides a detailed comparison of two preclinical small molecule inhibitors of the mitotic kinase Mps1 (TTK), **MPI-0479605** and NMS-P715. Both compounds target the spindle assembly checkpoint (SAC), a critical mechanism for ensuring proper chromosome segregation during mitosis, which is often dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Mps1 inhibitors.

Mechanism of Action

Both MPI-0479605 and NMS-P715 are ATP-competitive inhibitors of Mps1 kinase.[1][2] Inhibition of Mps1 disrupts the spindle assembly checkpoint, leading to improper chromosome alignment and segregation. This results in aneuploidy and ultimately triggers cell death in cancer cells through apoptosis or mitotic catastrophe.[3][4] NMS-P715 has been shown to accelerate mitosis and affect the localization of kinetochore components, leading to massive aneuploidy and cell death in various tumor cell lines.[5][6] Similarly, cells treated with MPI-0479605 exhibit aberrant mitosis, resulting in aneuploidy and the formation of micronuclei.[4] In p53 wild-type cells, MPI-0479605 can induce a postmitotic checkpoint involving the p53-p21 pathway.[4]

Below is a diagram illustrating the signaling pathway affected by these inhibitors.





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Caption: Simplified signaling pathway of Mps1/TTK inhibition.

In Vitro Activity and Selectivity

MPI-0479605 demonstrates significantly higher potency in biochemical assays compared to NMS-P715. Both compounds are reported to be selective for Mps1/TTK over other kinases.



Parameter	MPI-0479605	NMS-P715
Target	Mps1 (TTK)	Mps1 (TTK)
IC50	1.8 nM[1][3]	182 nM[2][5][7]
Selectivity	>40-fold selective over other kinases.[3][8] Moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).[9]	Highly specific for Mps1. No other kinases inhibited below 5 μ M, except for CK2, MELK, and NEK6 (IC50 < 10 μ M).[2]
Cellular Activity	Induces apoptosis in HCT116 cells and is cytotoxic to a panel of other tumor cell lines.[9] GI50 values range from 30 to 100 nM in various tumor cell lines.[3][10]	Reduces proliferation in a variety of tumor cell lines.[5][6] Proliferation IC50 values range from 0.192 to 10 µM in a panel of 127 cancer cell lines.[7]

In Vivo Efficacy in Preclinical Xenograft Models

Both **MPI-0479605** and NMS-P715 have demonstrated anti-tumor activity in various mouse xenograft models.

Compound	Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
MPI-0479605	HCT-116 (colon)	30 mg/kg, daily, i.p.	49%	[1][9]
HCT-116 (colon)	150 mg/kg, every 4 days, i.p.	74%	[1][9]	
Colo-205 (colon)	150 mg/kg, every 4 days, i.p.	63%	[1]	
NMS-P715	A2780 (ovarian)	90 mg/kg, daily, p.o.	Tumor growth reduction	[7]
A375 (melanoma)	100 mg/kg, daily, p.o.	~43%	[2]	



Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Kinase Assays

- **MPI-0479605**: Kinase activity was measured by monitoring the incorporation of ³³P into a protein substrate. Reactions were stopped with phosphoric acid and transferred to P81 filter plates. Radioactivity was measured using a scintillation counter.[3][9]
- NMS-P715: The potency of NMS-P715 against Mps1 and a panel of 60 other kinases was determined using either a strong anion exchanger-based assay or a P81 Multiscreen plate.
 [2]

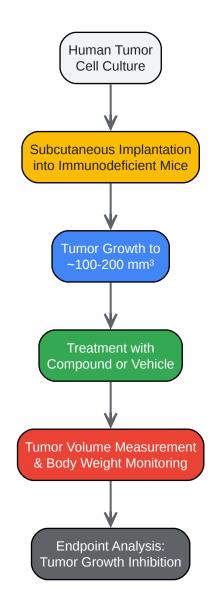
Cell Viability Assays

- MPI-0479605: Cell viability was assessed by measuring cellular ATP levels using the CellTiter-Glo assay or by the WST1 assay.[3][9] Cells were treated for 3 or 7 days with various concentrations of the inhibitor to determine the GI50.[3]
- NMS-P715: Cell lines were seeded in 384-well plates and treated with the compound 24 hours later. After 72 hours of incubation, cell viability was measured using the CellTiter-Glo assay.[2]

Xenograft Studies

The general workflow for preclinical xenograft studies is outlined below.





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Caption: General workflow for xenograft studies.

- MPI-0479605: HCT-116 or Colo-205 cells were subcutaneously transplanted into nude mice.
 Treatment began when tumors reached an average size of 100 mm³. The compound was
 formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300. Tumor
 volume was measured with calipers, and tumor growth inhibition (TGI) was calculated
 relative to the vehicle-treated control group.[1]
- NMS-P715: For the A2780 xenograft model, nude mice with established tumors were treated orally with 90 mg/kg of NMS-P715 daily for 7 days. For the A375 melanoma model, mice



were treated orally with 100 mg/kg daily for 13 days. Tumor growth was monitored throughout the study.[2]

Conclusion

Both MPI-0479605 and NMS-P715 are effective inhibitors of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. MPI-0479605 exhibits significantly greater potency in biochemical assays. The choice between these compounds for further preclinical or translational research may depend on factors such as the desired potency, selectivity profile, and pharmacokinetic properties for a specific cancer type and treatment regimen. This guide provides a foundational comparison to aid in such decisions.

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